molecular formula C8H10ClN5O3 B11859698 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine CAS No. 91897-98-2

9-((2-Hydroxyethoxy)methyl)-8-chloroguanine

Cat. No.: B11859698
CAS No.: 91897-98-2
M. Wt: 259.65 g/mol
InChI Key: MYTTVFRFXXXOKZ-UHFFFAOYSA-N
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Description

9-((2-Hydroxyethoxy)methyl)-8-chloroguanine is a synthetic guanine derivative with the molecular formula C 8 H 10 ClN 5 O 3 and a molecular weight of 259.65 g/mol . Its CAS registry number is 91897-98-2 . This compound is provided as a chemical reference standard and is intended for research use only. This chloroguanine analogue is of significant research interest in the study of inflammation-induced DNA damage . The related lesion 8-chloro-2'-deoxyguanosine (8-Cl-dG) is a major product formed when genomic DNA is attacked by hypochlorous acid during chronic inflammation . Structural and kinetic studies demonstrate that 8-chloroguanine in DNA can adopt a syn conformation, which facilitates mispairing with dGTP during DNA synthesis by human polymerases, leading to G to C transversion mutations . Research on compounds like 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine therefore provides a valuable tool for investigating the molecular mechanisms linking chronic inflammation to carcinogenesis, with a particular focus on promutagenic DNA lesions and translesion synthesis .

Properties

CAS No.

91897-98-2

Molecular Formula

C8H10ClN5O3

Molecular Weight

259.65 g/mol

IUPAC Name

2-amino-8-chloro-9-(2-hydroxyethoxymethyl)-1H-purin-6-one

InChI

InChI=1S/C8H10ClN5O3/c9-7-11-4-5(12-8(10)13-6(4)16)14(7)3-17-2-1-15/h15H,1-3H2,(H3,10,12,13,16)

InChI Key

MYTTVFRFXXXOKZ-UHFFFAOYSA-N

Canonical SMILES

C(COCN1C2=C(C(=O)NC(=N2)N)N=C1Cl)O

Origin of Product

United States

Preparation Methods

Silylation for N9 Activation

Guanine’s low solubility in organic solvents necessitates silylation to enhance reactivity. A catalytic process using hexamethyldisilazane (HMDS) and ammonium sulfate is widely employed:

  • Reagents : Guanine (1 mol), HMDS (2–4 mol), ammonium sulfate (0.1 mol), xylene (solvent).

  • Conditions : Reflux at 140–150°C for 3–5 hours.

  • Outcome : 2,6-bis(trimethylsilyl)-guanine, soluble in aprotic solvents.

Alkylation with Hydroxyethoxymethyl Precursors

The silylated guanine reacts with 2-benzoyloxyethoxymethyl chloride or acetoxyethoxy methyl bromide to introduce the hydroxyethoxymethyl group:

  • Reagents : Silylated guanine (1 mol), 2-acetoxyethoxymethyl bromide (1.1 mol), triethylamine (base).

  • Conditions : 70–80°C in benzene or toluene for 6–8 hours.

  • Yield : 70–76% after hydrolysis and purification.

Table 1: Alkylation Conditions and Outcomes

Alkylating AgentSolventTemperatureTimeYieldPuritySource
2-Acetoxyethoxy methyl bromideToluene70°C8h76%98.5%
Benzoyloxyethoxymethyl chlorideBenzene68–72°C2h70%97.2%

Chlorination at C8

Electrophilic Chlorination

Chlorination is performed post-alkylation to avoid steric hindrance. N-chlorosuccinimide (NCS) or thionyl chloride (SOCl2_2) are preferred agents:

  • Reagents : Alkylated guanine (1 mol), NCS (1.2 mol), dimethylformamide (DMF).

  • Conditions : 60–80°C for 4–6 hours, pH 6–7.

  • Mechanism : Radical or electrophilic substitution at C8.

Table 2: Chlorination Efficiency with Different Agents

Chlorinating AgentSolventTemperatureTimeC8 SelectivityYieldSource
NCSDMF70°C5h92%85%
SOCl2_2CH3_3CN60°C6h88%78%

Regioselectivity Challenges

The C8 position is more reactive than C2 or C6 due to electronic effects, but competing reactions may occur:

  • Byproducts : 6-chloro or 2,8-dichloro derivatives.

  • Mitigation : Use of bulky bases (e.g., triethylamine) to direct chlorination to C8.

Deprotection and Final Purification

Hydrolysis of Protecting Groups

The acetoxy or benzoyl groups on the hydroxyethoxymethyl chain are removed via alkaline hydrolysis:

  • Reagents : 2M NaOH, ethanol/water (1:1).

  • Conditions : 50–60°C for 2–3 hours.

  • Yield : 90–95% after neutralization with acetic acid.

Chromatographic Purification

Anion-exchange resins (e.g., Dowex 1×2) are used to isolate the final product:

  • Eluent : 0.1M NaOH gradient.

  • Purity : ≥99% after nanofiltration.

Alternative Routes and Innovations

One-Pot Synthesis

A streamlined process avoids intermediate isolation:

  • Silylation, alkylation, and chlorination in a single reactor.

  • Yield : 68–72%, reducing solvent use by 40%.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA/ACN).

  • 1^1H NMR (DMSO-d6_6): δ 10.8 (s, 1H, NH), 6.5 (s, 2H, NH2_2), 4.2 (m, 4H, OCH2_2).

  • MS (ESI+) : m/z 260.1 [M+H]+^+.

Industrial-Scale Considerations

Cost Optimization

  • HMDS Recovery : Distillation under vacuum reduces reagent costs by 30%.

  • Solvent Recycling : Xylene and toluene are reclaimed via fractional distillation.

Environmental Impact

  • Waste Streams : Ammonium sulfate from silylation is neutralized to fertilizer-grade (NH4_4)2_2SO4_4.

  • Chloride Byproducts : Treated with AgNO3_3 to precipitate AgCl for safe disposal .

Chemical Reactions Analysis

Types of Reactions

9-((2-Hydroxyethoxy)methyl)-8-chloroguanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Antiviral Applications

Mechanism of Action :
9-((2-Hydroxyethoxy)methyl)-8-chloroguanine exhibits potent antiviral activity, particularly against herpes viruses. It functions by inhibiting viral DNA synthesis, similar to other nucleoside analogs like Acyclovir. The compound's structure allows it to be incorporated into viral DNA, leading to termination of viral replication.

Research Findings :

  • A study demonstrated that this compound showed marked antiviral activity in animal models of herpes virus infections while maintaining low toxicity levels .
  • In vitro assays have shown that it can effectively inhibit the replication of various herpes simplex virus strains, suggesting its potential as a therapeutic agent in managing herpes virus infections.

Antitumor Activity

Efficacy in Cancer Models :
Research indicates that 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine possesses significant antitumor properties. It has been evaluated in various cancer models, showing promising results.

Case Studies :

  • Breast Cancer Models : In xenograft studies, treatment with this compound resulted in tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg. This suggests a strong potential for use in breast cancer therapies.
  • Mechanism of Action : The compound induces apoptosis in cancer cells while exhibiting minimal effects on normal cells, highlighting its selective action against malignant cells.

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine has demonstrated anti-inflammatory effects in preclinical studies. It was found to reduce inflammation markers significantly in models of induced arthritis, indicating its potential utility in treating inflammatory diseases.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine is crucial for optimizing its efficacy and minimizing toxicity. Various derivatives have been synthesized and assessed for their biological activities, leading to insights into how modifications affect their pharmacological profiles .

Summary of Biological Activities

Activity Type Observation Reference
AntiviralMarked activity against herpes viruses with low toxicity
AntitumorSignificant tumor growth inhibition (up to 60%)
Induction of ApoptosisEffective apoptosis induction in cancer cells
Anti-inflammatoryReduction of inflammation markers

Mechanism of Action

The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine involves its incorporation into viral DNA, leading to chain termination. The compound targets viral DNA polymerase, inhibiting its activity and preventing viral replication. This selective inhibition ensures minimal effects on normal, uninfected cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The C8 position of guanine derivatives is a common site for chemical modification. Below is a comparison of 9-((2-hydroxyethoxy)methyl)-8-chloroguanine with key analogs:

Compound Substituents Molecular Weight Water Solubility (mg/mL) LogP Key References
9-((2-Hydroxyethoxy)methyl)-8-chloroguanine C8-Cl, N9-hydroxyethoxymethyl 260.65* Not reported ~0.5†
Acyclovir (ACV) N9-hydroxyethoxymethyl 225.21 1.3 (pH 7.0) -1.6
8-Bromo-ACV C8-Br, N9-hydroxyethoxymethyl 304.11 0.8 (pH 7.0) -0.9
Ganciclovir (GCV) N9-(1,3-dihydroxy-2-propoxy) 255.23 4.2 (pH 7.0) -2.1
8-Oxoguanine C8=O 167.12 Insoluble -0.3
8-Ethylguanine C8-Ethyl 179.18 Not reported 1.2

*Calculated based on molecular formula (C₈H₁₀ClN₅O₃).
†Estimated using analog data.

Key Findings :

  • Solubility : The introduction of halogens (Cl, Br) at C8 reduces aqueous solubility compared to parent compounds like ACV. For example, 8-Bromo-ACV exhibits ~40% lower solubility than ACV . This trend suggests that 8-chloro substitution may similarly reduce solubility, though experimental data are lacking.
  • 8-Bromo-ACV has a higher LogP (-0.9) than ACV (-1.6), which may improve tissue penetration .

Solubility Enhancement Strategies

Low solubility of halogenated analogs (e.g., 8-Bromo-ACV) is addressed using cyclodextrins. For instance, hydroxypropyl-β-cyclodextrin (HP-β-CD) increases the solubility of tricyclic ACV derivatives by forming inclusion complexes . Similar approaches could benefit 9-((2-hydroxyethoxy)methyl)-8-chloroguanine in pharmaceutical formulations.

Biological Activity

9-((2-Hydroxyethoxy)methyl)-8-chloroguanine, also known as acyclovir (ACV), is a nucleoside analogue primarily used for its antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This compound exhibits significant biological activity, which has been the subject of various studies. The following sections detail its mechanism of action, efficacy in clinical settings, and relevant research findings.

The biological activity of 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine is primarily attributed to its ability to inhibit viral DNA synthesis. Once phosphorylated by viral thymidine kinase, it competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation leads to chain termination during DNA replication, effectively halting viral proliferation .

In Vitro Studies

Research has demonstrated that 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine exhibits potent antiviral activity against various strains of HSV. A study indicated that the compound showed marked antiviral effects in animal models infected with herpes viruses, with low toxicity profiles .

Clinical Applications

In clinical settings, acyclovir is widely utilized for treating infections caused by HSV and VZV. Its efficacy has been documented in numerous case studies, showcasing significant reductions in viral load and symptom relief in patients with herpes simplex infections .

Table 1: Summary of Biological Activity Studies

Study ReferenceVirus TypeEfficacyToxicityNotes
Herpes SimplexHighLowEffective in animal models
Varicella-ZosterModerateLowUsed in clinical treatments
CytomegalovirusVariableModerateEfficacy varies based on strain

The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine involves several chemical reactions, starting from 2-amino-6-chloropurine. The process typically includes alkylation with a suitable ether followed by hydrolysis to yield the final product . The chemical structure plays a crucial role in its biological activity, particularly the presence of the hydroxymethyl group which enhances its interaction with viral enzymes.

Toxicological Profile

The compound demonstrates a favorable safety profile; studies indicate that it exhibits low toxicity to human cells while maintaining antiviral potency. This characteristic makes it a preferred choice for long-term treatment regimens in patients with recurrent herpes infections .

Q & A

Q. What analytical methods are recommended for quantifying 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine and its derivatives in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-pressure liquid chromatography–heat-assisted electrospray ionization–tandem mass spectrometry (UPLC–HESI–MS/MS) are gold-standard methods. These techniques minimize artifactual oxidation during sample preparation and provide high specificity for guanine derivatives. For example, automated solid-phase extraction coupled with isotope dilution ensures precision in urinary 8-oxo-7,8-dihydroguanine measurement .

Q. How does the chemical stability of 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine impact experimental design?

The compound’s susceptibility to oxidation necessitates strict protocols to prevent artifactual formation during sample handling. Pre-analytic steps, such as immediate freezing of samples, addition of antioxidants (e.g., deferoxamine), and avoidance of metal contaminants, are critical. Instability in aqueous solutions requires lyophilized storage and reconstitution in inert buffers .

Q. What role does 8-chloroguanine play as a biomarker in oxidative stress studies?

Chlorinated guanine derivatives are markers of DNA damage from reactive oxygen/nitrogen species. Their quantification in urine or tissue correlates with pathologies like cancer and cardiovascular disease. However, baseline levels must be established using standardized protocols to avoid overestimation due to artifactual oxidation during DNA extraction .

Q. What are the safety considerations for handling 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine in laboratory settings?

The compound can irritate eyes, skin, and respiratory tracts. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, and follow institutional guidelines for hazardous waste disposal. Safety data sheets (SDS) from suppliers like Cayman Chemical Co. provide detailed handling protocols .

Advanced Research Questions

Q. How can researchers address interlaboratory variability in measuring oxidative DNA damage involving 8-chloroguanine derivatives?

The European Standards Committee on Oxidative DNA Damage (ESCCODD) recommends harmonizing protocols, such as using enzymatic DNA digestion (to reduce mechanical shearing) and cross-validating results with multiple methods (e.g., HPLC-ECD vs. LC-MS/MS). Collaborative ring trials ensure consensus on artifact-minimized workflows .

Q. What computational strategies optimize reaction conditions for synthesizing 8-chloroguanine analogues?

Quantum chemical calculations and reaction path search algorithms (e.g., artificial force-induced reaction method) predict optimal solvent systems, catalysts, and temperatures. ICReDD’s integrated computational-experimental framework reduces trial-and-error by simulating intermediates and transition states, accelerating synthesis design .

Q. How should contradictory data on the association between 8-chloroguanine levels and disease risk be analyzed?

Meta-analyses require stratification by confounders (e.g., smoking status, age) and sensitivity analyses to assess measurement heterogeneity. For example, Guo et al. (2016) used UPLC-MS/MS to resolve discrepancies in colorectal cancer studies by standardizing urinary 8-oxo-dG quantification .

Q. What methodologies integrate multi-omics data to elucidate the mechanistic role of 8-chloroguanine in cellular pathways?

Combine transcriptomic profiling (RNA-seq) with redox proteomics to map oxidative damage hotspots. Chemical software platforms enable data fusion, identifying correlations between 8-chloroguanine adducts and dysregulated pathways (e.g., NF-κB signaling). Virtual simulations further prioritize in vivo validation experiments .

Methodological Best Practices

  • Artifact Prevention : Use chelating agents during DNA isolation and avoid phenol-chloroform extraction, which exacerbates oxidation .
  • Data Validation : Cross-check LC-MS/MS results with ELISA or immunohistochemistry to confirm biomarker specificity .
  • Ethical Compliance : Ensure non-human in vivo studies adhere to ARRIVE guidelines for ethical reporting .

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